二甲基氨基甲酸

描述

Synthesis Analysis

The synthesis of dimethylcarbamic acid derivatives involves complex chemical processes that aim to produce compounds with neuroprotective therapeutic potentials, such as for the treatment of Alzheimer's disease. One notable synthesis is that of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), designed to inhibit acetylcholinesterase activity and induce a dose-dependent increase in Ach levels. SP-04 and its metabolite exhibit antioxidant properties and protect neuronal cells against various toxicities, suggesting a multi-target therapeutic approach for neuroprotection (Lecanu et al., 2010).

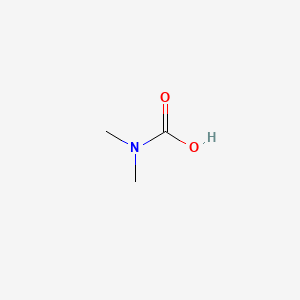

Molecular Structure Analysis

Dimethylcarbamic acid derivatives, like dimethylammonium-dimethylcarbamate (dimcarb), are distinguished by their unique molecular aggregation and thermal behavior. Dimcarb, in particular, is a distillable liquid that showcases highly structured molecular behavior dependent on temperature, with properties investigated through various physical methods, indicating weak bonding between dimethylamine and carbondioxide (Schroth, Schädler, & Andersch, 2010).

Chemical Reactions and Properties

Dimethylcarbamic acid undergoes various chemical reactions, including methylation reactions where dimethylcarbonate acts as a "green" reagent for transferring methyl groups to carboxylic acids. This process highlights dimethylcarbonate's potential as a nontoxic and efficient methylating agent, maintaining high selectivity and mild reaction conditions to preserve stereochemistry (Ji, Sweeney, Zoglio, & Gorin, 2013).

Physical Properties Analysis

The physical properties of dimethylcarbamic acid derivatives are closely related to their molecular structure, showcasing a range of behaviors in solid and liquid states. For instance, the study of supramolecular synthons of related compounds offers insights into their structural patterns, including hydrate formation and crystalline structures, which directly influence their physical properties and intermolecular interactions (Luo, Xu, & Sun, 2013).

Chemical Properties Analysis

The chemical properties of dimethylcarbamic acid and its derivatives are characterized by their reactivity and interaction with other chemical entities. The catalytic methyl transfer from dimethylcarbonate to carboxylic acids demonstrates the versatility of dimethylcarbamic acid derivatives in organic synthesis, providing a safer alternative to traditional methylation reagents and enabling a wide range of chemical transformations with environmental benefits (Memoli, Selva, & Tundo, 2001).

科学研究应用

肝组织损伤的药理学矫正:1-丁基紫尿酸的锌络合物已被研究其对惊厥毒物(包括衍生自二甲基氨基甲酸的化合物)损坏的肝组织培养物的保护作用。这项研究表明在减轻此类毒物引起的肝损伤方面具有潜在的药理学应用 (科尔巴索娃等人,2023 年)。

结构和聚集特性:对二甲基铵-二甲基氨基甲酸酯 (dimcarb) 和类似化合物的研究突出了它们的独特结构、分子聚集和热行为。这些特性对于理解它们在各种科学和工业过程中的应用至关重要 (施罗斯等人,2010 年)。

杀虫剂氨基甲酸酯的神经毒性:二甲基氨基甲酸衍生物是用于杀虫剂的氨基甲酸酯类的一部分。这些化合物的神经毒性作用是一个重大问题,特别是它们抑制胆碱酯酶的潜力,而胆碱酯酶对于神经功能至关重要 (米勒,1982 年)。

化学动力学和稳定性研究:对气相中 N,N-二甲基氨基甲酸乙酯的消除动力学和稳定性的研究有助于更深入地了解这些化合物的化学行为。这些知识对于它们在化学合成和工业过程中的应用至关重要 (卡洛斯·马尔卡诺等人,2006 年)。

分子动力学结构:对二甲胺-二氧化碳配合物(包括二甲基氨基甲酸)的动态结构行为的研究提供了对它们的分子相互作用和在化学过程中的潜在应用的见解 (拉德格利亚等人,1989 年)。

在化学反应中的作用:二甲基氨基甲酸在各种化学反应中起着至关重要的作用,包括异构化过程和与不同酶的相互作用。这些反应对于理解生化过程和开发药物非常重要 (帕斯图申科等人,1983 年)。

属性

IUPAC Name |

dimethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVWMUCHSLGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222928 | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylcarbamic acid | |

CAS RN |

7260-94-8 | |

| Record name | N,N-Dimethylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)